(Naphthalen-2-ylamino)-oxo-phenylazanium
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Overview
Description
(Naphthalen-2-ylamino)-oxo-phenylazanium is an organic compound with the molecular formula C16H12N2O. It is characterized by the presence of a naphthalene ring substituted with a phenyl group and an azoxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-2-ylamino)-oxo-phenylazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide and peracids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-2-ylamino)-oxo-phenylazanium undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines or azo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines, azo compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(Naphthalen-2-ylamino)-oxo-phenylazanium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Naphthalen-2-ylamino)-oxo-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The phenyl and naphthalene rings provide structural stability and facilitate interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylazo)naphthalene: Similar structure but with an azo group instead of an azoxy group.
2-(Phenylhydrazono)naphthalene: Contains a hydrazone group instead of an azoxy group.
2-(Phenylamino)naphthalene: Features an amino group in place of the azoxy group.
Uniqueness
(Naphthalen-2-ylamino)-oxo-phenylazanium is unique due to the presence of the azoxy functional group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
16954-76-0 |
---|---|
Molecular Formula |
C16H13N2O+ |
Molecular Weight |
249.293 |
IUPAC Name |
(naphthalen-2-ylamino)-oxo-phenylazanium |
InChI |
InChI=1S/C16H13N2O/c19-18(16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,17,19)/q+1 |
InChI Key |
BVICWDRZUXKLKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+](=O)NC2=CC3=CC=CC=C3C=C2 |
Synonyms |
2-(Phenyl-ONN-azoxy)naphthalene |
Origin of Product |
United States |
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